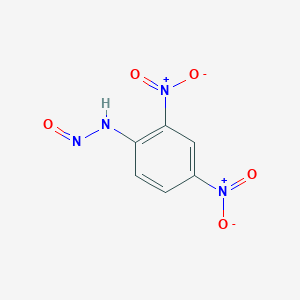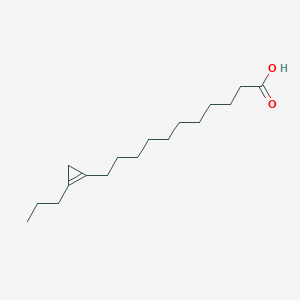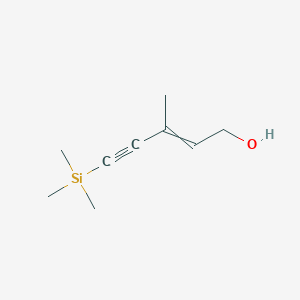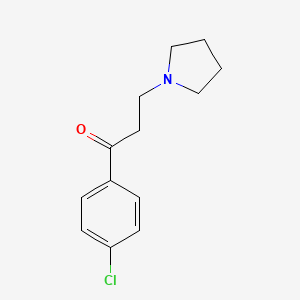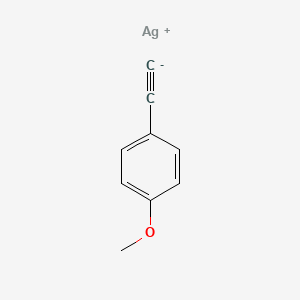
silver;1-ethynyl-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynylanisole typically involves the reaction of 4-methoxyphenylacetylene with appropriate reagents. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 4-ethynylanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts, solvents, and reaction parameters is crucial for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-ethynylanisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions, leading to the formation of functionalized cyclopentenes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium azide and arylboronic acids can be used in the presence of copper catalysts.
Cycloaddition Reactions: Cyclopropylmethylsilanes and other dipolarophiles are used under specific conditions to achieve cycloaddition.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of 4-ethynylanisole.
Nucleophilic Substitution: Products include various substituted benzene derivatives.
Cycloaddition Reactions: Functionalized cyclopentenes and other cyclic compounds are formed.
Aplicaciones Científicas De Investigación
4-ethynylanisole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-ethynylanisole involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The methoxy group donates electron density to the benzene ring, making it more reactive towards electrophiles.
Nucleophilic Substitution: The ethynyl group can act as a nucleophile, participating in substitution reactions to form new carbon-carbon bonds.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming new cyclic structures through the interaction of the ethynyl group with dipolarophiles.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetylene: Similar structure but lacks the ethynyl group.
4-Ethynylphenol: Similar structure but has a hydroxyl group instead of a methoxy group.
4-Ethynylbenzoic Acid: Similar structure but has a carboxyl group instead of a methoxy group.
Uniqueness
4-ethynylanisole is unique due to the presence of both methoxy and ethynyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
114912-82-2 |
|---|---|
Fórmula molecular |
C9H7AgO |
Peso molecular |
239.02 g/mol |
Nombre IUPAC |
silver;1-ethynyl-4-methoxybenzene |
InChI |
InChI=1S/C9H7O.Ag/c1-3-8-4-6-9(10-2)7-5-8;/h4-7H,2H3;/q-1;+1 |
Clave InChI |
NQWVPPHSBTXROH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#[C-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


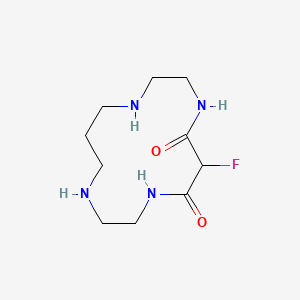
![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)

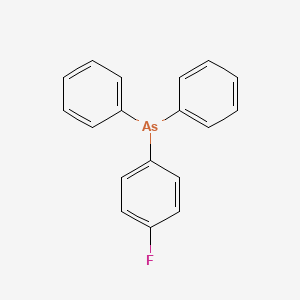
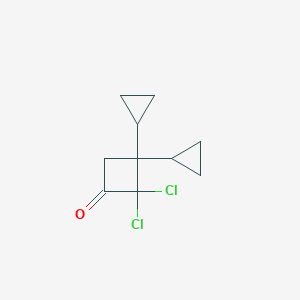
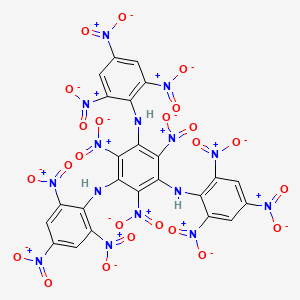
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
